molecular formula C15H11BrN2O B278968 1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one

1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one

Cat. No.: B278968
M. Wt: 315.16 g/mol
InChI Key: LVAUJZYJHZBWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, commonly known as Br-MCHP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of cycloheptapyrazoles and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of Br-MCHP is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2), the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), and the modulation of the mitogen-activated protein kinase (MAPK) pathway. It has also been suggested that Br-MCHP may act as a free radical scavenger, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
Br-MCHP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, Br-MCHP has been found to reduce oxidative stress and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using Br-MCHP in lab experiments is its wide range of biological activities. This allows researchers to investigate its potential use in various disease models. Another advantage is its relatively low toxicity, which allows for higher doses to be administered without significant adverse effects. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in disease models.

Future Directions

There are several future directions for the study of Br-MCHP. One direction is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is the study of its anti-viral properties, particularly in the context of emerging viral diseases, such as COVID-19. Additionally, further research is needed to elucidate its mechanism of action and optimize its use in disease models.

Synthesis Methods

Br-MCHP can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 3-methylcycloheptanone in the presence of ammonium acetate and acetic acid. Other methods include the reaction of 4-bromobenzaldehyde with 3-methyl-2-cyclohexen-1-one in the presence of a base and a solvent, or the reaction of 4-bromoaniline with 3-methylcycloheptanone in the presence of a base and a solvent.

Scientific Research Applications

Br-MCHP has been extensively studied for its potential medicinal properties. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-viral activities. In addition, it has been shown to possess neuroprotective and anti-oxidative properties. Br-MCHP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C15H11BrN2O/c1-10-13-4-2-3-5-14(19)15(13)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3

InChI Key

LVAUJZYJHZBWIJ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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